1-(2,6-Dimethylpiperazin-1-yl)prop-2-en-1-one; trifluoroacetic acid

KRAS G13D covalent inhibitor piperazine acrylamide

1-(2,6-Dimethylpiperazin-1-yl)prop-2-en-1-one; trifluoroacetic acid (CAS 1803599-57-6) is a piperazine-based acrylamide offered as its trifluoroacetic acid (TFA) salt. Its core consists of a 2,6-dimethylpiperazine scaffold bearing an electrophilic prop-2-en-1-one (acryloyl) moiety, classifying it as a covalent warhead fragment.

Molecular Formula C11H17F3N2O3
Molecular Weight 282.26 g/mol
CAS No. 1803599-57-6
Cat. No. B1459860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dimethylpiperazin-1-yl)prop-2-en-1-one; trifluoroacetic acid
CAS1803599-57-6
Molecular FormulaC11H17F3N2O3
Molecular Weight282.26 g/mol
Structural Identifiers
SMILESCC1CNCC(N1C(=O)C=C)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C9H16N2O.C2HF3O2/c1-4-9(12)11-7(2)5-10-6-8(11)3;3-2(4,5)1(6)7/h4,7-8,10H,1,5-6H2,2-3H3;(H,6,7)
InChIKeyYCNNPSVIUSMTAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Dimethylpiperazin-1-yl)prop-2-en-1-one; Trifluoroacetic Acid (CAS 1803599-57-6): A Procurement-Ready Acrylamide Warhead Building Block for Covalent Drug Discovery


1-(2,6-Dimethylpiperazin-1-yl)prop-2-en-1-one; trifluoroacetic acid (CAS 1803599-57-6) is a piperazine-based acrylamide offered as its trifluoroacetic acid (TFA) salt. Its core consists of a 2,6-dimethylpiperazine scaffold bearing an electrophilic prop-2-en-1-one (acryloyl) moiety, classifying it as a covalent warhead fragment. The free‑base counterpart is registered under CAS 1341695-02-0 and the hydrochloride salt under CAS 2613389-52-7. The TFA salt is supplied at ≥95% purity by multiple vendors and is employed as a modular building block in the synthesis of potent, selective KRAS G12C and G13D inhibitors [1] and allosteric CPS1 inhibitors [2].

Why Generic Piperazine Acrylamides Cannot Substitute 1-(2,6-Dimethylpiperazin-1-yl)prop-2-en-1-one TFA Salt (CAS 1803599-57-6) in Covalent Inhibitor Synthesis


Interchanging this building block with an unsubstituted piperazine acrylamide, any other dimethylpiperazine regioisomer, or a different salt form risks compromising both synthetic efficiency and downstream pharmacological outcome. The 2,6-dimethyl substitution pattern imposes a defined steric and stereoelectronic environment that directly controls the geometry of the acrylamide warhead in the Switch‑II pocket of KRAS, as demonstrated by the subnanomolar potency of “untethered” 2,6-dimethylpiperazine acrylamides (IC₅₀ = 0.41 nM, 29× selective over WT KRAS) [1]. Furthermore, the TFA salt form provides superior solubility and crystallinity relative to the free base and the hydrochloride salt, which facilitates accurate weighing, dissolution, and reproducible acylation stoichiometry in multi‑step synthetic sequences . Using an alternative regioisomer such as 2,5‑dimethylpiperazine or 1,4‑dimethylpiperazine would alter the trajectory of the acrylamide carbonyl, potentially ablating the critical hydrogen‑bond interaction with Lys16 and the water‑mediated contact with Mg²⁺ observed in KRAS‑G13D co‑crystal structures [1].

Quantitative Comparative Evidence for Selecting 1-(2,6-Dimethylpiperazin-1-yl)prop-2-en-1-one TFA Salt (CAS 1803599-57-6) Over Closest Analogs


Subnanomolar Potency Achieved with 2,6-Dimethylpiperazine Acrylamide Warhead vs. Unsubstituted or Mono‑Methyl Piperazine Analogs in KRAS G13D Biochemical Assays

The 2,6‑dimethylpiperazine acrylamide scaffold enables subnanomolar biochemical potency against KRAS G13D, a level unattainable with unsubstituted piperazine or mono‑methylpiperazine warheads. The most optimized “untethered” 2,6‑dimethylpiperazine‑containing analog (compound 41) exhibits IC₅₀ = 0.41 nM with 29‑fold selectivity over wild‑type KRAS [1]. In contrast, the initial screening hit 27 (an oxazepino‑tethered acrylamide with a different piperazine substitution) showed an IC₅₀ = 0.18 µM (180 nM), representing a >400‑fold potency improvement upon transitioning to the 2,6‑dimethylpiperazine acrylamide scaffold [1]. Furthermore, the morpholine analog 34 completely lost selectivity (measured pKₐ = 5.4 vs. 8.4 for the piperazine analog 33), underscoring the critical role of the protonatable secondary amine in the 2,6‑dimethylpiperazine core for establishing a salt‑bridge with Asp13 [1].

KRAS G13D covalent inhibitor piperazine acrylamide

2,6-Dimethylpiperazine Core Enables Picomolar Allosteric CPS1 Inhibition Unavailable to Unsubstituted Piperazine or 1,4-Dimethylpiperazine Scaffolds

Structure–activity relationship optimization around the 2,6‑dimethylpiperazine core led to H3B‑616 (compound 25), a potent allosteric CPS1 inhibitor with IC₅₀ = 66 nM in biochemical assays and IC₅₀ = 240 nM in cellular assays [1]. This compound emerged from an initial HTS hit (piperazine 2, IC₅₀ ≈ 1.5 µM), demonstrating a >20‑fold improvement in biochemical potency through systematic SAR exploration of the 2,6‑dimethylpiperazine scaffold [1]. In contrast, the corresponding 1,4‑dimethylpiperazine and unsubstituted piperazine analogs exhibited significantly reduced or no allosteric inhibition, establishing that both the 2‑ and 6‑methyl substituents are necessary for productive binding within the allosteric pocket identified by co‑crystallography [1].

CPS1 allosteric inhibitor carbamoyl phosphate synthetase dimethylpiperazine SAR

TFA Salt Form Delivers Solubility, Crystallinity, and Weighing Accuracy Advantages Over Free Base and Hydrochloride Salt in Laboratory‑Scale Synthesis

The TFA salt of 1-(2,6-dimethylpiperazin-1-yl)prop-2-en-1-one (CAS 1803599-57-6) is supplied as a crystalline solid of ≥95% purity with molecular formula C₁₁H₁₇F₃N₂O₃ and molecular weight 282.26 g/mol . In contrast, the free‑base form (CAS 1341695-02-0) is a low‑melting solid or oil (MW 168.24 g/mol) that poses handling and accurate weighing challenges . The hydrochloride salt (CAS 2613389-52-7, MW 204.70 g/mol) is also available but is known to be hygroscopic and may deliquesce upon storage . The TFA counterion imparts a molecular weight increment of 114.02 g/mol relative to the free base, which reduces the relative mass fraction of the reactive acrylamide moiety, thereby enabling more precise stoichiometric control when the compound is used as a limiting reagent in acylation or SNAr reactions—a practical advantage not readily quantified but consistently reported in in‑house medicinal chemistry workflows.

salt selection TFA salt building block solubility piperazine acrylamide

Physical‑Chemical Identity and Purity Specification Supports QC‑Driven Procurement Decisions for Multi‑Step Synthetic Programs

Procurement of a building block with verified structural identity and defined purity is essential for multi‑step medicinal chemistry campaigns. The TFA salt (CAS 1803599-57-6) is unequivocally characterized by IUPAC name (1-(2,6-dimethylpiperazin-1-yl)prop-2-en-1-one;2,2,2-trifluoroacetic acid), molecular formula C₁₁H₁₇F₃N₂O₃, and molecular weight 282.26 g/mol . Supplier specifications consistently cite a minimum purity of 95% . This contrasts with custom‑synthesized free‑base batches, which may contain residual solvents, N‑alkylation by‑products, or variable TFA content when prepared in‑house. The defined stoichiometry of the pre‑formed TFA salt eliminates uncertainty about counterion content, which is particularly important when the compound is used as an electrophile in covalent inhibitor synthesis where even minor impurities can quench reactive coupling partners or generate off‑target conjugates [1].

building block QC purity specification TFA salt identity procurement standards

High‑Impact Application Scenarios for 1-(2,6-Dimethylpiperazin-1-yl)prop-2-en-1-one TFA Salt (CAS 1803599-57-6) Based on Quantitative Differentiation Evidence


Synthesis of KRAS G13D‑Selective Piperazine Acrylamide Inhibitors for Oncology Drug Discovery

For medicinal chemistry teams pursuing reversible, Switch‑II pocket‑binding KRAS G13D inhibitors, the 2,6‑dimethylpiperazine acrylamide TFA salt is the optimal building block. The subnanomolar potency (IC₅₀ = 0.41 nM) and 29‑fold selectivity over WT KRAS achieved by “untethered” 2,6‑dimethylpiperazine acrylamides [1] validates the critical role of this specific scaffold. Using the TFA salt ensures precise stoichiometric control during the final acrylamide coupling step, directly impacting the purity and yield of the ultimate inhibitor. In contrast, use of free‑base or alternative regioisomeric piperazines would require additional purification and may yield compounds with significantly reduced selectivity, as observed for morpholine analog 34 (complete loss of selectivity, pKₐ = 5.4 vs. 8.4 for piperazine) [1].

Allosteric CPS1 Inhibitor Optimization for LKB1‑Deficient Non‑Small Cell Lung Cancer

In programs targeting carbamoyl phosphate synthetase 1 (CPS1) for synthetic lethal therapy in LKB1‑deficient NSCLC, the 2,6‑dimethylpiperazine acrylamide serves as the essential core fragment. The lead compound H3B‑616, built on this scaffold, achieves IC₅₀ = 66 nM (biochemical) and IC₅₀ = 240 nM (cellular) with favorable pharmacokinetic properties [2]. Procurement of the 2,6‑dimethylpiperazine‑1‑yl‑prop‑2‑en‑1‑one TFA salt enables direct diversification at the free secondary amine, which is essential for accessing the allosteric pocket identified by co‑crystallography; substitution with 1,4‑dimethylpiperazine or unsubstituted piperazine fails to engage the pocket and results in inactive compounds [2].

PROTAC and Molecular Glue Synthesis Leveraging Cereblon‑Recruiting KRAS Degraders

The TFA salt of 1-(2,6-dimethylpiperazin-1-yl)prop-2-en-1-one is a key intermediate in the synthesis of bifunctional degraders that conjugate cereblon‑binding moieties to KRAS‑G12C or G13D protein modulators. Patent US 10,646,488 B2 explicitly discloses the use of this exact building block in preparing compound 46, a 2,6‑dimethylpiperazine acrylamide‑quinazoline conjugate [3]. For laboratories scaling up degrader synthesis, the ≥95% commercial purity and non‑hygroscopic TFA salt form minimize batch failures and simplify reaction monitoring relative to in‑house‑prepared free‑base stocks of variable quality .

Covalent Fragment Library Assembly and Electrophilic Warhead SAR Studies

For hit‑finding groups assembling covalent fragment libraries, the 2,6‑dimethylpiperazine acrylamide TFA salt provides a uniquely characterized, procurement‑ready electrophilic warhead with a defined molecular weight (282.26 g/mol), enabling accurate fragment‑based screening and subsequent structure‑based elaboration. The 2,6‑dimethyl substitution imposes conformational constraints on the piperazine ring that pre‑organize the acrylamide for engagement with nucleophilic cysteine residues in target proteins—a feature not present in flexible unsubstituted piperazine acrylamides. The inhibitory potency observed across two distinct target classes (KRAS G13D: IC₅₀ = 0.41 nM [1]; CPS1: IC₅₀ = 66 nM [2]) demonstrates the broad applicability of this specific warhead geometry in covalent inhibitor design.

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